

Spectroscopic and Synthetic Profile of 5-[(Dimethylamino)methyl]-2-furanmethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-[(Dimethylamino)methyl]-2-furanmethanol

Cat. No.: B123954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, physical properties, and synthetic methodologies for **5-[(Dimethylamino)methyl]-2-furanmethanol** (CAS No. 15433-79-1). This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as an impurity and building block in the production of Ranitidine. [1][2] This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, quality control, and drug development by consolidating available data into a structured and accessible format.

Physicochemical Properties

5-[(Dimethylamino)methyl]-2-furanmethanol is a furan derivative with both a tertiary amine and a primary alcohol functional group. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₂	[2] [3]
Molecular Weight	155.19 g/mol	[3]
CAS Number	15433-79-1	[2] [3]
Appearance	Pale yellow oil	[4]
Boiling Point	92-96 °C at 0.2-0.5 mmHg 217.7 °C at 760 mmHg	[2] [5]
Density	1.088 g/cm ³	[2]
Flash Point	85.5 °C	[2]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **5-[(Dimethylamino)methyl]-2-furanmethanol** is not extensively available in peer-reviewed literature. However, mass spectrometry data is available from spectral databases, and expected NMR and IR characteristics can be predicted based on the molecular structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectral data has been reported for this compound, typically acquired via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Parameter	Description	Source
Ionization Mode	Electron Ionization (EI)	[6]
Instrumentation	Agilent 7920 A/5975; Bruker Scion 436	[3] [6]
Exact Mass	155.094628657 Da	[3]

While a full peak list is not publicly available, the molecular ion peak $[M]^+$ would be expected at m/z 155. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (- CH_2OH , m/z 31), the dimethylamino group (- $N(CH_3)_2$, m/z 44), and cleavage of the bond between the furan ring and the dimethylaminomethyl group, leading to a prominent peak at m/z 58 for the $[CH_2=N(CH_3)_2]^+$ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Complete, experimentally verified NMR data for **5-[(Dimethylamino)methyl]-2-furanmethanol** is not readily found in the public domain. The following tables outline the expected chemical shifts and multiplicities for 1H and ^{13}C NMR spectra based on the chemical structure and analysis of similar furan derivatives.

1H NMR (Predicted)

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
- $N(CH_3)_2$	~ 2.2 - 2.4	Singlet	6H
- $CH_2-N(CH_3)_2$	~ 3.4 - 3.6	Singlet	2H
- CH_2-OH	~ 4.5 - 4.7	Singlet	2H
Furan ring H (at C3 & C4)	~ 6.1 - 6.4	Doublets	2H
-OH	Variable	Broad Singlet	1H

^{13}C NMR (Predicted)

Carbon Atom	Expected Chemical Shift (ppm)
-N(CH ₃) ₂	~ 45
-CH ₂ -N(CH ₃) ₂	~ 55
-CH ₂ -OH	~ 58
Furan ring C (at C3 & C4)	~ 108 - 112
Furan ring C (at C2 & C5)	~ 150 - 160

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands based on its functional groups are listed below.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description of Vibration
O-H (Alcohol)	3200 - 3600	Broad, stretching
C-H (sp ³ - Aliphatic)	2800 - 3000	Stretching
C-H (sp ² - Furan)	3000 - 3100	Stretching
C=C (Furan ring)	~ 1500 - 1600	Stretching
C-O (Alcohol)	~ 1000 - 1260	Stretching
C-N (Amine)	~ 1000 - 1250	Stretching

Experimental Protocols

The synthesis of **5-[(Dimethylamino)methyl]-2-furanmethanol** is well-documented in patent literature. A common and efficient method is the Mannich reaction, which utilizes 2-furanmethanol and a dimethylaminomethylating agent.[\[5\]](#)[\[7\]](#)

Synthesis via Mannich Reaction with bis(dimethylamino)methane

This procedure is adapted from established patent literature and is known for providing good yields and purity.[\[5\]](#)[\[7\]](#)

Reagents and Materials:

- 2-Furanmethanol
- bis(dimethylamino)methane
- Acetic acid
- 40% Aqueous sodium hydroxide
- Ethyl acetate
- Ice
- Round-bottom flask
- Stirrer
- Cooling bath
- Distillation apparatus

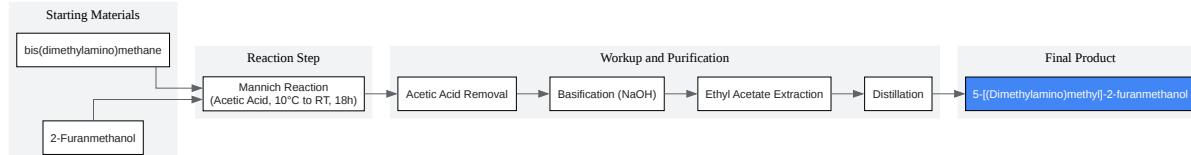
Procedure:

- A solution of 2-furanmethanol (1.0 mol) in acetic acid (1000 ml) is prepared in a round-bottom flask and cooled to 10 °C with stirring.
- A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) is added dropwise to the cooled 2-furanmethanol solution.
- The reaction mixture is stirred at room temperature for 18 hours.
- The acetic acid is removed under reduced pressure at 60 °C.
- The residue is cooled, and ice (200 g) is added.

- The mixture is made basic by the slow addition of 40% aqueous sodium hydroxide, with external cooling to manage the exothermic reaction.
- The basic mixture is extracted with ethyl acetate.
- The combined ethyl acetate extracts are dried and the solvent is evaporated.
- The crude product is purified by distillation under reduced pressure (92-96 °C at 0.2-0.5 mmHg) to yield **5-[(Dimethylamino)methyl]-2-furanmethanol**.

Synthetic Workflow

The synthesis of **5-[(Dimethylamino)methyl]-2-furanmethanol** via the Mannich reaction can be visualized as a straightforward workflow.



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Caption: Synthetic workflow for **5-[(Dimethylamino)methyl]-2-furanmethanol**.

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